Benzene, 1-methoxy-4-(2-propenylthio)-
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Overview
Description
Benzene, 1-methoxy-4-(2-propenylthio)-: is an organic compound with the molecular formula C10H12OS It is characterized by a benzene ring substituted with a methoxy group at the 1-position and a propenylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(2-propenylthio)- typically involves the reaction of 1-methoxy-4-iodobenzene with allylthiol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-(2-propenylthio)- can undergo oxidation reactions, where the propenylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thioether.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-methoxy-4-(2-propenylthio)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry .
Biology and Medicine: Research into the biological activity of this compound is limited. similar compounds have shown potential as antimicrobial and anticancer agents, suggesting that Benzene, 1-methoxy-4-(2-propenylthio)- could be explored for similar applications .
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-(2-propenylthio)- is not well-studied. based on its structure, it is likely to interact with biological molecules through electrophilic aromatic substitution reactions. The methoxy group is an electron-donating group, which can activate the benzene ring towards electrophilic attack, while the propenylthio group can participate in nucleophilic interactions .
Comparison with Similar Compounds
Benzene, 1-methoxy-4-(2-phenylethenyl)-: This compound has a phenylethenyl group instead of a propenylthio group, making it less reactive towards nucleophiles.
Benzene, 1-methoxy-4-propyl-:
Benzene, 1-methyl-4-[(2-propenyloxy)methyl]-: This compound has a propenyloxy group instead of a propenylthio group, which changes its chemical properties and reactivity.
Uniqueness: Benzene, 1-methoxy-4-(2-propenylthio)- is unique due to the presence of both a methoxy and a propenylthio group. This combination of functional groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
37780-82-8 |
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Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-methoxy-4-prop-2-enylsulfanylbenzene |
InChI |
InChI=1S/C10H12OS/c1-3-8-12-10-6-4-9(11-2)5-7-10/h3-7H,1,8H2,2H3 |
InChI Key |
IAJVECTYOITICG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC=C |
Origin of Product |
United States |
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